Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate
CAS No.:
Cat. No.: VC13540538
Molecular Formula: C11H12O4S
Molecular Weight: 240.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O4S |
|---|---|
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxoacetate |
| Standard InChI | InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-6-4-5-8(7-9)14-2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | ZAMOJGGUJLKRAR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)SC1=CC=CC(=C1)OC |
| Canonical SMILES | CCOC(=O)C(=O)SC1=CC=CC(=C1)OC |
Introduction
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound that has garnered significant attention in the fields of synthetic organic chemistry and medicinal chemistry. Its unique structure, which includes an ethyl ester group, a sulfanyl group, and a methoxy-substituted phenyl group, contributes to its potential biological activities. This compound is of interest for its antimicrobial and anticancer properties, making it a subject of extensive research.
Synthesis Methods
The synthesis of Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is purified through recrystallization or column chromatography.
| Reagent | Role | Conditions |
|---|---|---|
| 3-Methoxyphenylthiol | Reactant | Anhydrous conditions |
| Ethyl oxalyl chloride | Reactant | Anhydrous conditions |
| Triethylamine | Base | Anhydrous conditions |
Biological Activities
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, such as forming covalent bonds with thiol groups in proteins, which can modulate biochemical pathways.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Interaction with thiol-containing proteins |
| Anticancer | Modulation of biochemical pathways through protein interactions |
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide. The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Hydroxy derivatives |
| Substitution | Sodium hydride, alkyl halides | Substituted phenyl derivatives |
Applications
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research and industry. It is used as an intermediate in the synthesis of complex organic molecules and is explored for its potential use in drug development.
| Application Area | Description |
|---|---|
| Chemistry | Intermediate in organic synthesis |
| Biology | Investigated for antimicrobial and anticancer properties |
| Medicine | Potential use in drug development |
| Industry | Production of specialty chemicals and materials |
Similar Compounds
Several compounds share structural similarities with Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate. These include Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate, Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate, and Ethyl 2-(3-hydroxyphenyl)sulfanyl-2-oxo-acetate.
| Compound Name | Structural Features |
|---|---|
| Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate | Methoxy group at the 4-position |
| Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate | Methyl ester instead of ethyl ester |
| Ethyl 2-(3-hydroxyphenyl)sulfanyl-2-oxo-acetate | Hydroxy group instead of a methoxy group |
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